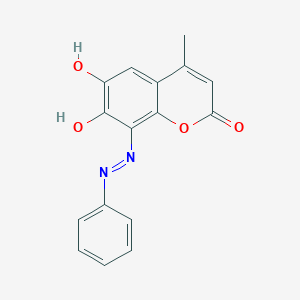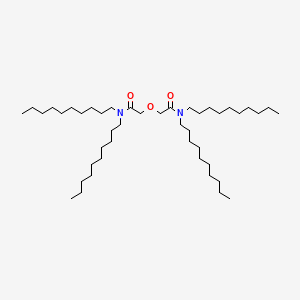![molecular formula C13H22O4 B12573749 2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol CAS No. 188859-82-7](/img/structure/B12573749.png)
2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol is an organic compound that features a furan ring, a propoxy group, and a propane-1,3-diol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol typically involves the following steps:
Formation of the furan-2-yl propoxy group: This can be achieved by reacting furan-2-yl methanol with propyl bromide in the presence of a base such as potassium carbonate.
Attachment to the propane-1,3-diol backbone: The furan-2-yl propoxy group is then reacted with 2-ethylpropane-1,3-diol under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The hydroxyl groups on the propane-1,3-diol backbone can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acid chlorides in the presence of a base.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted diols and ethers.
Aplicaciones Científicas De Investigación
2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Used in the production of polymers, resins, and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The furan ring and diol groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and function.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-2-{[1-(thiophen-2-yl)propoxy]methyl}propane-1,3-diol: Similar structure but with a thiophene ring instead of a furan ring.
2-Ethyl-2-{[1-(pyridin-2-yl)propoxy]methyl}propane-1,3-diol: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
188859-82-7 |
|---|---|
Fórmula molecular |
C13H22O4 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
2-ethyl-2-[1-(furan-2-yl)propoxymethyl]propane-1,3-diol |
InChI |
InChI=1S/C13H22O4/c1-3-11(12-6-5-7-16-12)17-10-13(4-2,8-14)9-15/h5-7,11,14-15H,3-4,8-10H2,1-2H3 |
Clave InChI |
SMKKMEDRUDJVHO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CO1)OCC(CC)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12573676.png)






![(2R)-2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12573737.png)
![Pentanoic acid, 5-oxo-5-[[4-(2-phenylethenyl)phenyl]amino]-](/img/structure/B12573739.png)
![N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B12573741.png)

